molecular formula C24H32N2O4 B15287371 (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;(1S)-1-phenylethanamine

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;(1S)-1-phenylethanamine

Cat. No.: B15287371
M. Wt: 412.5 g/mol
InChI Key: VNKDXBXOHWCAIP-NDOMUHJGSA-N
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Description

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;(1S)-1-phenylethanamine is a complex organic compound that combines a cyano group, a dimethoxyphenyl group, and a phenylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetate under the action of sodium ethoxide to obtain an intermediate, which is then hydrolyzed and reduced to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and environmentally friendly solvents to ensure efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;(1S)-1-phenylethanamine

InChI

InChI=1S/C16H21NO4.C8H11N/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4;1-7(9)8-5-3-2-4-6-8/h5-6,9,11H,7-8H2,1-4H3,(H,18,19);2-7H,9H2,1H3/t16-;7-/m10/s1

InChI Key

VNKDXBXOHWCAIP-NDOMUHJGSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N.CC(C)[C@@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC.CC(C1=CC=CC=C1)N

Origin of Product

United States

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